tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: is a 4-aryl piperidine compound. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in optimizing the 3D orientation of degraders, which is crucial for the formation of ternary complexes and the enhancement of drug-like properties .
Mechanism of Action
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by serving as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The compound plays a role in the ubiquitin-proteasome pathway, which is responsible for protein degradation. By forming a ternary complex with the target protein and an E3 ubiquitin ligase, it facilitates the tagging of the target protein with ubiquitin. The ubiquitin-tagged protein is then recognized and degraded by the proteasome .
Result of Action
The result of the compound’s action is the degradation of the target protein. This can lead to the modulation of cellular processes that the target protein is involved in .
Preparation Methods
The synthesis of tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with N-Boc-piperidine and 2-(2-hydroxyethyl)benzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and bases like NaOH (Sodium hydroxide) for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: The compound’s role in PROTACs makes it valuable in the development of therapies for diseases caused by protein dysregulation.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate can be compared with other similar compounds:
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
These compounds share similar structural features but differ in the functional groups attached to the piperidine ring. The uniqueness of this compound lies in its specific application as a semi-flexible linker in PROTAC development, which is crucial for optimizing the 3D orientation and drug-like properties of the degrader .
Properties
IUPAC Name |
tert-butyl 4-[2-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-11-8-15(9-12-19)16-7-5-4-6-14(16)10-13-20/h4-7,15,20H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFIBXYHGLVKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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